2,3-Dimethyl-1-[3-(morpholin-4-yl)propyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine
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Overview
Description
2,3-Dimethyl-1-[3-(morpholin-4-yl)propyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a morpholine ring, a cycloheptane ring, and a pyrrolo[3,2-e]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-[3-(morpholin-4-yl)propyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-e]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-e]pyridine core.
Introduction of the Cycloheptane Ring: The cycloheptane ring is introduced through a series of reactions, including alkylation and cyclization.
Attachment of the Morpholine Ring: The morpholine ring is attached to the core structure via nucleophilic substitution reactions.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1-[3-(morpholin-4-yl)propyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3-Dimethyl-1-[3-(morpholin-4-yl)propyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact pathways and targets can vary, but common mechanisms include binding to active sites of enzymes or receptors, altering their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyl-1-[3-(piperidin-4-yl)propyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine
- 2,3-Dimethyl-1-[3-(pyrrolidin-4-yl)propyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine
Uniqueness
The uniqueness of 2,3-Dimethyl-1-[3-(morpholin-4-yl)propyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine lies in its specific combination of rings and functional groups, which confer distinct chemical properties and potential applications. Its morpholine ring, in particular, may offer unique interactions with biological targets compared to similar compounds.
Biological Activity
2,3-Dimethyl-1-[3-(morpholin-4-yl)propyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a hexahydrocyclohepta[b]pyrrolo framework with a morpholine moiety. This unique structure is believed to contribute to its biological activity.
Chemical Formula: C₁₈H₂₄N₄O
CAS Number: 1010920-57-6
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Mechanism of Action:
- Inhibition of Fatty Acid Binding Protein (FABP4): The compound has been implicated in the reduction of tumor growth by inhibiting FABP4, which plays a role in cancer cell metabolism and proliferation .
- Induction of Apoptosis: Studies have demonstrated that it can trigger apoptotic pathways in cancer cells, leading to increased cell death .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Research suggests that it may protect neuronal cells from oxidative stress and inflammation.
Key Findings:
- Reduction of Oxidative Stress: The compound appears to lower levels of reactive oxygen species (ROS) in neuronal cells.
- Anti-inflammatory Activity: It may inhibit pro-inflammatory cytokines in neurodegenerative models .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Ovarian Cancer Model:
- Neurodegenerative Disease Models:
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C21H32N4O |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
5,6-dimethyl-4-(3-morpholin-4-ylpropyl)-2,4-diazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-8-amine |
InChI |
InChI=1S/C21H32N4O/c1-15-16(2)25(10-6-9-24-11-13-26-14-12-24)21-19(15)20(22)17-7-4-3-5-8-18(17)23-21/h3-14H2,1-2H3,(H2,22,23) |
InChI Key |
LTDVYAVMRVIJCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=NC3=C(CCCCC3)C(=C12)N)CCCN4CCOCC4)C |
Origin of Product |
United States |
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